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Abstract
JNJ-38431055, also known as APD597, is a potent and orally available small-molecule agonist

of the G-protein coupled receptor 119 (GPR119). Initially developed by Arena Pharmaceuticals

and later investigated by Johnson & Johnson, JNJ-38431055 was explored as a potential

therapeutic agent for the treatment of type 2 diabetes mellitus (T2DM). This technical guide

provides a comprehensive overview of the discovery and development history of JNJ-

38431055, detailing its mechanism of action, preclinical pharmacology, and clinical evaluation.

The document includes a compilation of quantitative data from various studies, detailed

experimental methodologies for key assays, and visualizations of relevant biological pathways

and experimental workflows.

Introduction: The Rationale for GPR119 Agonism
GPR119 is a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal

enteroendocrine L-cells. Its activation leads to an increase in intracellular cyclic adenosine

monophosphate (cAMP), which in turn stimulates glucose-dependent insulin secretion from

pancreatic β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-

1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut. This dual mechanism

of action made GPR119 an attractive target for the development of new anti-diabetic drugs.

JNJ-38431055 emerged from discovery efforts aimed at identifying potent and selective

GPR119 agonists with favorable pharmacokinetic and safety profiles.
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Discovery and Preclinical Development
Lead Optimization and Chemical Synthesis
While the specific, detailed synthesis protocol for JNJ-38431055 is not publicly available, the

general synthesis of related 1,4-disubstituted cyclohexene analogues as GPR119 agonists has

been described. The selection of JNJ-38431055 for preclinical development was based on a

careful balance of several key properties: potent agonist activity, high intrinsic efficacy, good

aqueous solubility, and a reduced potential for drug-drug interactions, particularly with respect

to CYP2C9 inhibition.[1]

In Vitro Pharmacology
The potency and efficacy of JNJ-38431055 as a GPR119 agonist were characterized in a

variety of in vitro assays.

Table 1: In Vitro Potency of JNJ-38431055

Parameter Species Value Assay Type

EC50 Human 46 nM

Homologous Time-

Resolved

Fluorescence (HTRF)

EC50 Rat 421 nM

Homologous Time-

Resolved

Fluorescence (HTRF)

IC50 (CYP2C9

Inhibition)
Human 5.8 µM -

Data sourced from Cayman Chemical product information.[2]

The functional activity of GPR119 agonists is typically assessed by measuring the

accumulation of intracellular cAMP in cells engineered to express the receptor. The following is

a general protocol representative of such an assay.

Materials:
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HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)

Cell culture medium (e.g., DMEM with 10% FBS)

Assay buffer (e.g., HBSS with 20 mM HEPES)

IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor

JNJ-38431055 (or other test compounds)

Forskolin (positive control)

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Procedure:

Cell Culture: HEK293-hGPR119 cells are cultured to 80-90% confluency.

Cell Seeding: Cells are harvested and seeded into 384-well plates at a predetermined

density and incubated overnight.

Compound Preparation: Serial dilutions of JNJ-38431055 are prepared in assay buffer

containing IBMX. A positive control (forskolin) and a vehicle control (e.g., DMSO) are also

prepared.

Cell Stimulation: The culture medium is removed from the cells, and the prepared compound

solutions are added. The plate is then incubated for a specified time (e.g., 30 minutes) at

room temperature.

cAMP Detection: The cAMP levels in each well are measured using a commercial cAMP

assay kit according to the manufacturer's instructions.

Data Analysis: The data are normalized to the vehicle control and the response to forskolin.

The EC50 value is calculated by fitting the data to a four-parameter logistic equation.
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GPR119 Signaling Pathway

Preclinical In Vivo Pharmacology
The in vivo efficacy of JNJ-38431055 was evaluated in various animal models of diabetes and

obesity.

Table 2: Preclinical In Vivo Efficacy of JNJ-38431055

Animal Model Dose
Route of
Administration

Key Findings

ICR Mice 20 mg/kg Oral (p.o.)

Increased glucose-

induced total GLP-1

by 92% and GIP by

169.9%.[1]

Zucker Diabetic Fatty

(ZDF) Rats
3 mg/kg Oral (p.o.)

Significantly improved

glucose excursion in

an oral glucose

tolerance test.[3]

Diabetic Experimental

Rats
3-30 mg/kg Oral (p.o.)

Significantly improved

glucose excursion.[4]
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The OGTT is a standard method to assess glucose metabolism and the effect of anti-diabetic

agents.

Materials:

Diabetic rodent model (e.g., ZDF rats)

JNJ-38431055 formulation

Vehicle control

Glucose solution (e.g., 2 g/kg)

Blood glucose monitoring system

Procedure:

Fasting: Animals are fasted overnight (typically 12-16 hours) with free access to water.

Baseline Blood Glucose: A baseline blood sample is collected (e.g., from the tail vein) to

measure fasting blood glucose levels.

Compound Administration: JNJ-38431055 or vehicle is administered orally at the desired

dose.

Glucose Challenge: After a specified time following compound administration (e.g., 30-60

minutes), a glucose solution is administered orally.

Blood Glucose Monitoring: Blood samples are collected at various time points after the

glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose levels.

Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each

treatment group. A reduction in the AUC for the JNJ-38431055-treated group compared to

the vehicle group indicates improved glucose tolerance.
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Oral Glucose Tolerance Test Workflow
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Clinical Development
JNJ-38431055 progressed into clinical trials to evaluate its safety, tolerability,

pharmacokinetics, and pharmacodynamics in humans.

Phase I Clinical Trials in Healthy Volunteers
Initial studies in healthy male subjects assessed single ascending doses of JNJ-38431055.

Table 3: Pharmacokinetic Parameters of JNJ-38431055 in Healthy Male Volunteers (Single

Dose)

Dose Range
Terminal
Elimination Half-life
(t½)

Time to Reach
Steady State
(Multiple Dosing)

Effect of Food on
Systemic Exposure

2.5 - 800 mg ~13 hours ~8 days Not influenced

Data from a study in healthy male volunteers.[5]

In these studies, single oral doses of JNJ-38431055 were well tolerated and were not

associated with hypoglycemia.[5] Pharmacodynamically, JNJ-38431055 increased post-meal

plasma concentrations of GLP-1, GIP, and peptide YY (PYY).[5] However, it did not significantly

decrease glucose excursion or increase insulin secretion in this healthy population.[5] A graded

glucose infusion study did show that JNJ-38431055 could induce a higher insulin secretion rate

compared to placebo at elevated plasma glucose levels.[5]

Clinical Studies in Patients with Type 2 Diabetes
Subsequent studies evaluated the effects of JNJ-38431055 in patients with T2DM.

Table 4: Clinical Study Design in Patients with T2DM
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Study Design Population Dosing Regimen Comparator

Randomized, double-

blind, placebo-

controlled

25 and 32 subjects

with T2DM

Single dose: 100 mg

and 500 mgMultiple

doses: 500 mg once

daily for 14 days

Placebo and

Sitagliptin (100 mg)

Details from a study in subjects with type 2 diabetes.[6]

In patients with T2DM, JNJ-38431055 was also well tolerated and not associated with

hypoglycemia.[6] A single dose of JNJ-38431055 demonstrated a decrease in glucose

excursion during an oral glucose tolerance test compared to placebo.[6] However, multiple-

dose administration for 14 days did not lead to a significant alteration in the 24-hour weighted

mean glucose.[6] Multiple dosing did result in increased post-meal total GLP-1 and GIP

concentrations compared to baseline.[6]

Summary and Conclusion
JNJ-38431055 is a potent GPR119 agonist that demonstrated a clear pharmacodynamic effect

on incretin hormone secretion in both preclinical models and human subjects. The compound

was well-tolerated in clinical trials. However, the observed increase in incretins did not translate

into a robust glucose-lowering effect in patients with type 2 diabetes, particularly with multiple

dosing. These findings of limited glycemic efficacy have been a common challenge for the

development of GPR119 agonists as monotherapy for T2DM. The development of JNJ-

38431055 did not progress to later stages. Nevertheless, the study of JNJ-38431055 has

provided valuable insights into the pharmacology of GPR119 and the complexities of

translating preclinical incretin-based mechanisms into significant clinical benefits for patients

with type 2 diabetes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Use_of_GPR119_Agonists_in_Cell_Based_Assays.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Use_of_GPR119_Agonists_in_Cell_Based_Assays.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Use_of_GPR119_Agonists_in_Cell_Based_Assays.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Use_of_GPR119_Agonists_in_Cell_Based_Assays.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Use_of_GPR119_Agonists_in_Cell_Based_Assays.pdf
https://www.benchchem.com/product/b1665132?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. medchemexpress.com [medchemexpress.com]

2. caymanchem.com [caymanchem.com]

3. researchgate.net [researchgate.net]

4. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization
of GPR119 binding agonists [frontiersin.org]

5. Effects of JNJ-38431055, a novel GPR119 receptor agonist, in randomized, double-blind,
placebo-controlled studies in subjects with type 2 diabetes - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. benchchem.com [benchchem.com]

To cite this document: BenchChem. [The Discovery and Development of JNJ-38431055: A
GPR119 Agonist]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665132#jnj-38431055-discovery-and-development-
history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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